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An In-Depth Technical Guide to the Physicochemical Properties of 4-(Thiophen-2-
yl)pyrimidin-2-amine

Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-
(thiophen-2-yl)pyrimidin-2-amine (CAS No. 154321-60-5). As a heterocyclic scaffold of

significant interest in medicinal chemistry, a thorough understanding of its fundamental

properties is critical for researchers, scientists, and drug development professionals. This

document synthesizes available data, presents validated computational predictions, and

provides detailed, field-proven experimental protocols for the determination of key

physicochemical parameters. The guide is structured to not only report known values but also

to empower researchers to generate high-quality, reproducible data in their own laboratories.

Introduction: The Strategic Value of the
Thienopyrimidine Scaffold
The fusion of thiophene and pyrimidine rings creates a privileged scaffold in drug discovery.

Pyrimidine derivatives are well-established pharmacophores, integral to numerous therapeutic

agents due to their ability to form multiple hydrogen bonds and participate in various biological

interactions.[1] The incorporation of a thiophene moiety often enhances biological activity and

modulates physicochemical properties such as lipophilicity and metabolic stability. 4-
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(Thiophen-2-yl)pyrimidin-2-amine serves as a key building block for the synthesis of a

diverse range of bioactive molecules, with derivatives showing potential as anticancer, anti-

inflammatory, and antimicrobial agents.[2]

A precise characterization of the parent scaffold's physicochemical profile is the bedrock of any

rational drug design program. Properties such as solubility, lipophilicity (logP), and ionization

state (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) profile of

any derivative compound. This guide provides the foundational knowledge required to leverage

the 4-(thiophen-2-yl)pyrimidin-2-amine core effectively.

Core Molecular and Physical Properties
The fundamental identity of 4-(thiophen-2-yl)pyrimidin-2-amine is established by its

molecular structure and associated basic properties. While extensive experimental data is not

publicly available, the core identifiers are well-documented.

Chemical Structure and Identifiers
IUPAC Name: 4-(Thiophen-2-yl)pyrimidin-2-amine

Synonyms: 4-(2-Thienyl)-2-pyrimidinamine, 2-Amino-4-(thien-2-yl)pyrimidine

CAS Number: 154321-60-5

Molecular Formula: C₈H₇N₃S

Molecular Weight: 177.23 g/mol

Key Physicochemical Data: A Synthesis of Reported
and Predicted Values
A critical gap in the public domain is the lack of experimentally validated data for several key

physicochemical properties of this compound. The following table summarizes the best

available information, combining data from chemical databases with computational predictions

for related isomers, which serve as valuable reference points.
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Property Value / Range Source / Method Comments

Melting Point Not available Experimental

Data for the related 4-

Methyl-6-(thiophen-2-

yl)pyrimidin-2-amine is

166-173 °C. This

suggests the target

compound is a solid at

room temperature.

Boiling Point 358.3 ± 32.0 °C Predicted

This prediction is for

the isomer 4-

(pyrimidin-4-

yl)thiophen-2-amine

and should be used

with caution.[3]

Aqueous Solubility
>26.6 µg/mL (at pH

7.4)
Experimental (Assay)

This value from

PubChem indicates

moderate to low

solubility.[4] A detailed

experimental

determination is highly

recommended.

logP Not available -

No experimental or

directly predicted

value is available.

Computational

prediction and

experimental

determination are

necessary.

pKa (Acid Dissociation

Constant)

1.43 ± 0.18 Predicted This value is for the

isomer 4-(pyrimidin-4-

yl)thiophen-2-amine.

[3] The pyrimidine ring

nitrogens are
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expected to be weakly

basic.

pKa (Tautomer) 8.08 ± 0.10 Predicted

This prediction is for

the tautomeric form,

4-(thiophen-2-

yl)pyrimidin-2-ol,

which may exist in

equilibrium.[5]

Spectroscopic Characterization Profile
While public spectral data is not available, a standard characterization workflow would involve

¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Based on the structure, the

following spectral features are anticipated:

¹H NMR: Signals corresponding to the protons on the thiophene ring (typically in the δ 7.0-

8.0 ppm region), the pyrimidine ring (δ 7.0-8.5 ppm), and a broad singlet for the amine (-

NH₂) protons.

¹³C NMR: Resonances for the eight distinct carbon atoms, with those in the heterocyclic

rings appearing in the downfield region (δ 100-170 ppm).

Mass Spectrometry (ESI+): A prominent protonated molecular ion [M+H]⁺ at m/z ≈ 178.04.

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine (around

3300-3500 cm⁻¹), C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region, and C-S

stretching vibrations.

Authoritative Experimental Protocols for
Physicochemical Characterization
To address the existing data gaps, this section provides detailed, step-by-step methodologies

for determining the most critical physicochemical properties. These protocols are based on

industry-standard practices and OECD guidelines to ensure data quality and regulatory

acceptance.
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Protocol for Melting Point Determination
Causality: The melting point is a fundamental indicator of a compound's purity and identity. A

sharp melting range is characteristic of a pure crystalline solid, while impurities typically

depress and broaden the melting range.

Sample Preparation Measurement in Digital Apparatus Data Analysis

Dry sample thoroughly Pack 2-3 mm of sample
into a capillary tube Place capillary in apparatus Set rapid heating ramp (10-20°C/min)

to find approximate MP Cool and prepare new sample Set slow heating ramp (1-2°C/min)
starting 10°C below approx. MP

Record T_onset (first liquid)
and T_clear (all liquid)

Report as a range:
T_onset - T_clear

Repeat for n=3
and report average

Click to download full resolution via product page

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

Sample Preparation: Ensure the 4-(thiophen-2-yl)pyrimidin-2-amine sample is completely

dry. Finely crush the solid and pack it into a capillary tube to a height of 2-3 mm.[6]

Instrument Setup: Place the capillary into the heating block of a calibrated digital melting

point apparatus.

Approximate Determination: Set a rapid heating rate (e.g., 10°C/minute) to quickly determine

an approximate melting range.[7]

Accurate Determination: Allow the apparatus to cool. Prepare a new capillary and set the

starting temperature to ~10-15°C below the approximate melting point found in the previous

step.[7]

Heating and Observation: Set a slow heating rate of 1-2°C per minute.

Data Recording: Observe the sample through the magnified viewing port. Record the

temperature at which the first drop of liquid appears (T_onset) and the temperature at which

the last solid crystal melts (T_clear).[8]
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Reporting: The melting point is reported as the range from T_onset to T_clear. The

procedure should be repeated at least twice for consistency.

Protocol for Aqueous Solubility Determination (Shake-
Flask Method)
Causality: Aqueous solubility is a master variable in drug discovery, directly impacting

bioavailability and formulation strategies. The shake-flask method, as described in OECD

Guideline 105, is the gold standard for determining the equilibrium solubility of a compound.[1]

[9]
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Equilibration Sampling & Separation

Quantification

Add excess solid to buffer
(e.g., pH 7.4) in flasks

Agitate at constant temperature
(e.g., 25°C) for 24-48h Allow to settle Take aliquot from aqueous phase Centrifuge or filter (0.22 µm)

to remove undissolved solid

Analyze sample by HPLC-UV
or LC-MS

Prepare calibration curve
with known concentrations

Determine concentration
from calibration curve
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Calibration

Sample Analysis

LogP Calculation

Select 5-6 reference compounds
with known logP values

Run each reference compound
under isocratic HPLC conditions

Determine retention factor k'
for each compound

Plot log(k') vs. known logP
to create calibration curve

Interpolate log(k') of sample
onto the calibration curve

Inject 4-(thiophen-2-yl)pyrimidin-2-amine
under identical HPLC conditions

Determine its retention factor k'

Read corresponding logP value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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